molecular formula C17H16N2O3 B14173100 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 879451-50-0

3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B14173100
CAS No.: 879451-50-0
M. Wt: 296.32 g/mol
InChI Key: KKSZVUGVKVEOAK-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenylacetic acid, followed by a condensation reaction with indole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole can be compared with other indole derivatives, such as:

Properties

CAS No.

879451-50-0

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole

InChI

InChI=1S/C17H16N2O3/c1-22-17-9-5-3-7-13(17)15(11-19(20)21)14-10-18-16-8-4-2-6-12(14)16/h2-10,15,18H,11H2,1H3

InChI Key

KKSZVUGVKVEOAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32

solubility

9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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